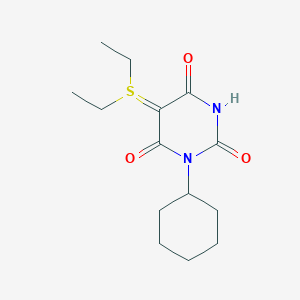
7,7-dimethyl-1-(4-methylphenyl)-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-DIMETHYL-1-(4-METHYLPHENYL)-4-(PYRIDIN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE: is a complex organic compound that belongs to the class of quinoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-DIMETHYL-1-(4-METHYLPHENYL)-4-(PYRIDIN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Functional Group Modifications:
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the methyl groups.
Reduction: Reduction reactions could be used to modify the quinoline core or other functional groups.
Substitution: Various substitution reactions can introduce or modify functional groups on the quinoline or pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted quinoline derivatives.
Applications De Recherche Scientifique
7,7-DIMETHYL-1-(4-METHYLPHENYL)-4-(PYRIDIN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE:
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its biological activities.
Industry: Could be used in the synthesis of dyes, pigments, or other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes or receptors in the body, leading to their biological effects. For example, they might inhibit certain enzymes or bind to specific receptors, disrupting normal cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Isoquinoline: Similar structure but with different biological activities.
Pyridine Derivatives: Compounds with a pyridine ring, known for various biological activities.
Uniqueness
The uniqueness of 7,7-DIMETHYL-1-(4-METHYLPHENYL)-4-(PYRIDIN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other quinoline or pyridine derivatives.
Propriétés
Formule moléculaire |
C23H24N2O2 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
7,7-dimethyl-1-(4-methylphenyl)-4-pyridin-3-yl-3,4,6,8-tetrahydroquinoline-2,5-dione |
InChI |
InChI=1S/C23H24N2O2/c1-15-6-8-17(9-7-15)25-19-12-23(2,3)13-20(26)22(19)18(11-21(25)27)16-5-4-10-24-14-16/h4-10,14,18H,11-13H2,1-3H3 |
Clé InChI |
ZVHKSMZTELDOKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)CC(C3=C2CC(CC3=O)(C)C)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-propanoylcyclohex-2-en-1-one](/img/structure/B11502468.png)
![Ethyl 4-methyl-5-phenyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11502475.png)

![1,3-bis[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11502497.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B11502502.png)
![ethyl 3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11502519.png)

![7-(Adamantan-1-YL)-8-butyl-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione](/img/structure/B11502530.png)
![1-(2-chloro-10H-phenothiazin-10-yl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone](/img/structure/B11502535.png)
![7-(4-methoxyphenyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11502542.png)
![6-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11502548.png)
![1,7-bis(4-chlorophenyl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11502554.png)
![4-[(4-Trifluoromethyl-benzoylamino)-methyl]-benzoic acid](/img/structure/B11502556.png)
![1-(3-methylbenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole](/img/structure/B11502562.png)
